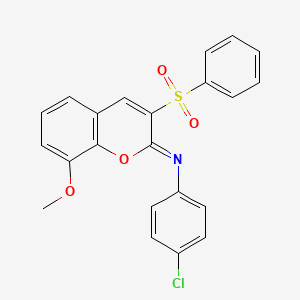
(Z)-4-chloro-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-chloro-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is a useful research compound. Its molecular formula is C22H16ClNO4S and its molecular weight is 425.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Degradation of Organic Pollutants
- Degradation of Aniline Compounds : Zero-valent iron (ZVI) activates persulfate, generating sulfate radicals that degrade organic pollutants like aniline derivatives in aqueous solutions. Studies have identified optimal conditions for degradation and proposed pathways based on detected intermediates, emphasizing the potential for environmental pollutant remediation (Hussain, Zhang, & Huang, 2014).
Synthesis and Antimicrobial Evaluation
- Antimicrobial Agents : Novel heterocyclic compounds incorporating a sulfamoyl moiety have been synthesized for potential use as antimicrobial agents. These compounds exhibit promising antibacterial and antifungal activities, showcasing the chemical's versatility in medicinal chemistry applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : A synthesized compound demonstrated significant inhibition of mild steel corrosion in acidic environments, with the adsorption fitting Langmuir's isotherm. This highlights its utility in materials science, especially in protecting industrial infrastructure (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Antiviral Evaluation
- Antiviral Activity : A series of aniline derivatives were synthesized and evaluated for antiviral activity against various RNA and DNA viruses. These compounds showed promising results without displaying cytotoxicity, suggesting potential for therapeutic applications (Desideri, Fioravanti, Proietti Monaco, Atzori, Carta, Delogu, Collu, & Loddo, 2019).
Catalytic Applications
- Synthesis of Chromene Derivatives : Research into catalytic reactions has led to the efficient synthesis of chromene derivatives, crucial for developing pharmaceuticals and materials science. These studies highlight the role of specific catalysts in facilitating chemical reactions, thus expanding the utility of aniline derivatives (Eguchi, Hoshino, & Ayame, 2002).
Fluorescent Materials and Probes
- Solid-State Fluorescence : Aniline derivatives have been used to create fluorescent materials through intramolecular hydrogen bonds, demonstrating applications in sensing and materials science. This research provides insights into designing new fluorescent probes for biological and environmental monitoring (Beppu, Kawata, Aizawa, Pu, Abe, Ohba, & Katagiri, 2014).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4S/c1-27-19-9-5-6-15-14-20(29(25,26)18-7-3-2-4-8-18)22(28-21(15)19)24-17-12-10-16(23)11-13-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMMYBHJRIQTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Cl)C(=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
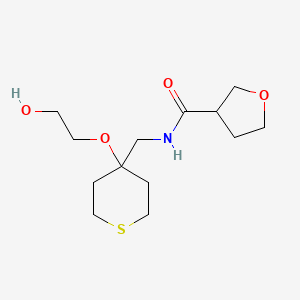
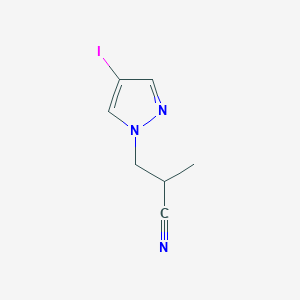
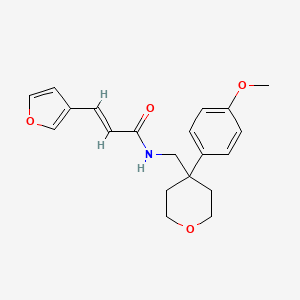

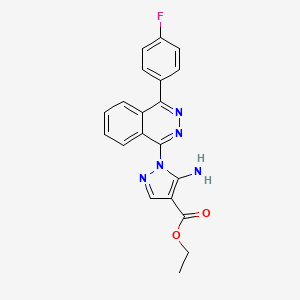
![Tert-butyl 3-[(2,4-difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2605785.png)
![1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2605786.png)
![(1R,5S)-N-(thiophen-2-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2605787.png)
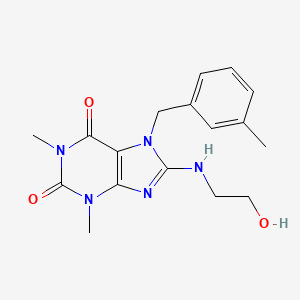
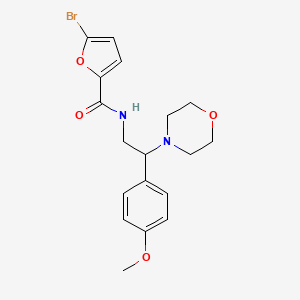
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2605797.png)
![N-(2-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2605799.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2605800.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2605801.png)
